Cas no 1005299-29-5 (3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)
![3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1005299-29-5x500.png)
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
- 1005299-29-5
- AKOS021644648
- 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- F2094-0977
-
- インチ: 1S/C17H15Cl2N3O3/c1-3-25-13-6-7-20-15-14(13)16(23)22(17(24)21(15)2)9-10-4-5-11(18)8-12(10)19/h4-8H,3,9H2,1-2H3
- InChIKey: YQFNCHYINYAYOY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CN1C(N(C)C2C(=C(C=CN=2)OCC)C1=O)=O)Cl
計算された属性
- 精确分子量: 379.0490467g/mol
- 同位素质量: 379.0490467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 521
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.7Ų
- XLogP3: 3.2
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2094-0977-3mg |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2094-0977-2mg |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2094-0977-4mg |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2094-0977-2μmol |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2094-0977-5mg |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2094-0977-1mg |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2094-0977-5μmol |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
1005299-29-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 関連文献
-
1. Back matter
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
6. Book reviews
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dioneに関する追加情報
Introduction to 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS No. 1005299-29-5)
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, with the CAS number 1005299-29-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various pharmacological studies and drug development initiatives.
The molecular structure of 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione includes a pyrido[2,3-d]pyrimidine core substituted with a 2,4-dichlorophenylmethyl group at the 3-position and an ethoxy group at the 5-position. Additionally, the presence of a methyl group at the 1-position further contributes to its unique chemical properties and biological activity. These structural elements collectively influence the compound's solubility, stability, and interaction with biological targets.
Recent studies have highlighted the potential of 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione in various therapeutic areas. One of the most notable applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. Specifically, it has been found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
In addition to its antitumor properties, 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has also shown promise in other therapeutic areas. For instance, it has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione have also been studied extensively. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile in animal models. This suggests that it could be developed into an effective oral medication for various therapeutic indications. Furthermore, its low toxicity profile in preclinical studies indicates that it may have a wide therapeutic window.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings provide a strong foundation for further clinical development and potential approval as a new therapeutic agent.
In conclusion, 3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H, 2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS No. 1005299-29-5) is a highly promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses.
1005299-29-5 (3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) Related Products
- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)




